(2-Chloro-4-fluorophenoxy)acetyl chloride
Overview
Description
Scientific Research Applications
1. Sequestration and Metabolite Identification in Plants
Research by Tront and Saunders (2007) used nuclear magnetic resonance (NMR) to study the fate of halogenated phenols in plants, focusing on metabolites of 4-chloro-2-fluorophenol. They identified and quantified contaminants and their metabolites, including several fluorinated metabolites, in plant extracts. This study is significant for understanding how plants accumulate and transform contaminants like (2-Chloro-4-fluorophenoxy)acetyl chloride (Tront & Saunders, 2007).
2. Crystal Structure Analysis
Prabhuswamy et al. (2021) synthesized 2-(4-fluorophenoxy) acetic acid and analyzed its crystal structure, providing insights into its molecular arrangement. This research contributes to our understanding of the physical characteristics of similar compounds, which is crucial for various scientific applications (Prabhuswamy et al., 2021).
3. Fluoroionophore Development and Metal Recognition
Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, showing their spectra diversity when interacting with metal cations. Such studies are pivotal in advancing our understanding of metal recognition and interaction in various solutions, potentially benefiting environmental and analytical chemistry (Hong et al., 2012).
4. Improved Synthetic Routes for Monomers
Baek and Harris (2005) focused on developing an efficient synthetic route for a self-polymerizable monomer, which is related to compounds like this compound. This research enhances our understanding of polymer chemistry and the development of new materials (Baek & Harris, 2005).
5. Photodissociation Studies in Chemistry
Deshmukh and Hess (1994) investigated the photodissociation of acetyl chloride, which is relevant to the study of this compound. Such research helps in understanding the behavior of similar compounds under specific conditions, which is valuable in physical chemistry and material sciences (Deshmukh & Hess, 1994).
6. Two-Dimensional Hydrogen-Bonded Polymer Structures
Smith (2014) explored the crystal structures of the ammonium salts of phenoxyacetic acid and (4-fluorophenoxy)acetic acid. Understanding these structures is crucial in materials science, particularly in the development of new polymers and understanding intermolecular interactions (Smith, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-6-3-5(11)1-2-7(6)13-4-8(10)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWFGGORSXJUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675488 | |
Record name | (2-Chloro-4-fluorophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826990-46-9 | |
Record name | (2-Chloro-4-fluorophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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